molecular formula C16H13NO2 B3265788 1-(2-phenylethyl)-1H-indole-2,3-dione CAS No. 41042-17-5

1-(2-phenylethyl)-1H-indole-2,3-dione

Cat. No.: B3265788
CAS No.: 41042-17-5
M. Wt: 251.28 g/mol
InChI Key: XICVNIWRISOITG-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-indole-2,3-dione: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a phenylethyl group attached, making it a significant molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)-1H-indole-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-phenylethylamine with isatin under acidic conditions. The reaction typically requires a solvent like ethanol and a catalyst such as hydrochloric acid. The mixture is heated under reflux to facilitate the cyclization process, yielding the desired indole derivative.

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the indole dione to its corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-(2-phenylethyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its interaction with these pathways can lead to therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.

Comparison with Similar Compounds

    1-(2-phenylethyl)-4-phenyl-4-acetoxypiperidine: A synthetic analogue with different pharmacological properties.

    2-phenylethylamine: A simpler structure with distinct biological activities.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness: 1-(2-phenylethyl)-1H-indole-2,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indole core with a phenylethyl group makes it a versatile compound for various research applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1-(2-phenylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)17(16(15)19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICVNIWRISOITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313648
Record name 1-(2-Phenylethyl)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41042-17-5
Record name 1-(2-Phenylethyl)isatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41042-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenylethyl)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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